molecular formula C28H18O4 B2520840 9,10-Di(p-carboxyphenyl)anthracene CAS No. 42824-53-3

9,10-Di(p-carboxyphenyl)anthracene

Cat. No.: B2520840
CAS No.: 42824-53-3
M. Wt: 418.448
InChI Key: ZSLCDSMUKOZRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Uniqueness:

9,10-Di(p-carboxyphenyl)anthracene is unique due to its combination of strong fluorescence, high thermal stability, and versatile reactivity . These properties make it particularly valuable in applications such as MOFs, OLEDs, and bioimaging .

Properties

IUPAC Name

4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLCDSMUKOZRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 9,10-Di(p-carboxyphenyl)anthracene (DPA) suitable for electrochemiluminescence applications?

A: DPA exhibits inherent luminescent properties and can be readily oxidized to generate its cation radical (DPA+•), a key species in the ECL process [, , ]. This makes DPA an attractive candidate for developing ECL-based sensors and imaging agents.

Q2: How does the incorporation of DPA into metal-organic frameworks (MOFs) impact its ECL properties?

A: Integrating DPA into MOFs can significantly enhance its ECL performance. For instance, in a study by [], a mixed-ligand MOF featuring DPA and 1,4-diazabicyclo[2.2.2]octane (D-H2) as linkers demonstrated a 26.5-fold increase in ECL intensity compared to a simple mixture of DPA and D-H2 in solution. This enhancement is attributed to the intrareticular charge transfer facilitated by the MOF structure.

Q3: Can DPA-based MOFs achieve ratiometric ECL sensing?

A: Yes, a study by [] demonstrated ratiometric ECL sensing using a core-shell Zr-DPA@TCPP MOF, where DPA and 5,10,15,20-tetra(4-carboxyphenyl)porphyrin (TCPP) served as ligands. This MOF exhibited both anodic and cathodic ECL signals. By leveraging the selective quenching effect of ferrocene (Fc) on the anodic ECL, a ratiometric ECL biosensor for HPV-16 DNA was developed.

Q4: How does the choice of coreactant influence the ECL of DPA-based systems?

A: The selection of a suitable coreactant is crucial for efficient DPA ECL. Research by [] showcased a novel Al-MOF/HEPES system where HEPES acted as both a buffer and a coreactant, eliminating the need for external coreactants. This system exhibited high ECL efficiency (30.0% relative to Ru(bpy)32+) and facilitated the development of an ultrasensitive ECL biosensor for HBV DNA.

Q5: Can DPA-based MOFs be utilized for ECL imaging applications?

A: Yes, a study by [] demonstrated a DPA-Zn2+ MOF incorporating 1,4-diazabicyclo-[2.2.2]octane (DABCO) as an endo-coreactant, enabling self-contained anodic ECL without external coreactants. This MOF facilitated rapid (sub-second) and sensitive ECL imaging for the detection of the SARS-CoV-2 nucleocapsid protein.

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